

Application Notes and Protocols for In Vivo Administration of GSK106 in Mice

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Compound of Interest

Compound Name: GSK106

Cat. No.: B607752

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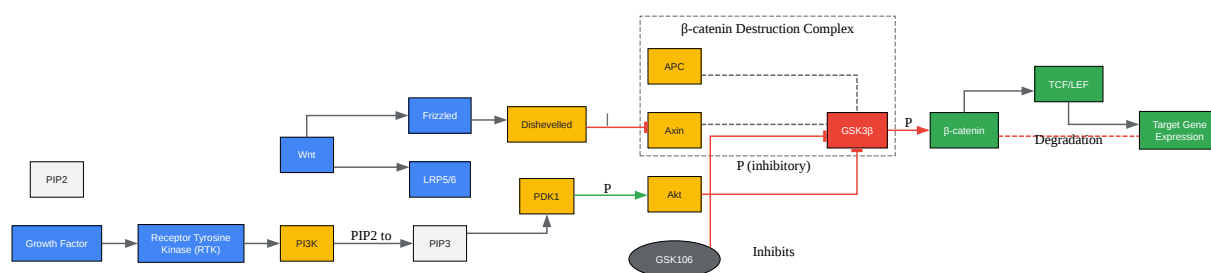
For Researchers, Scientists, and Drug Development Professionals

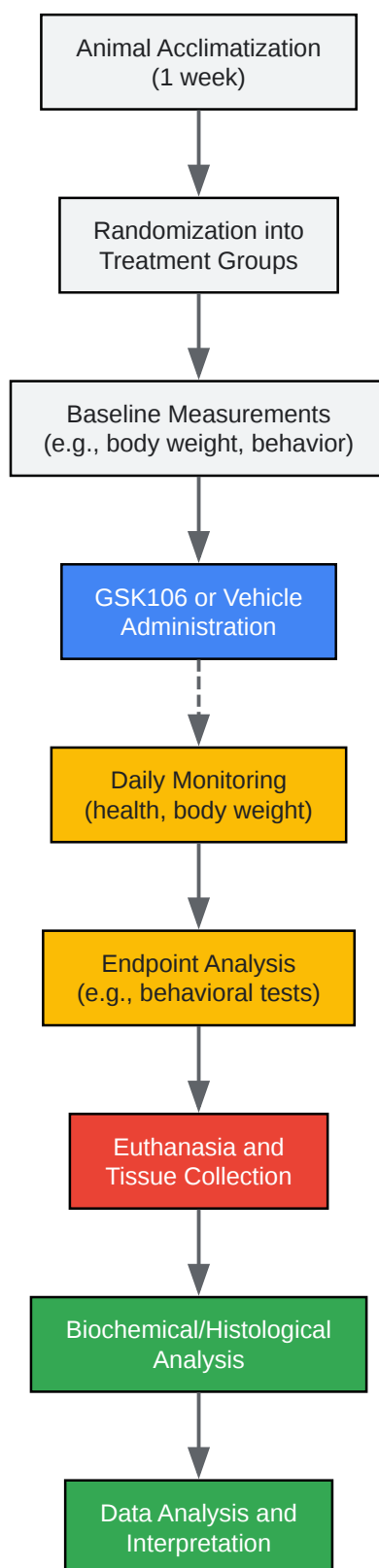
Introduction

GSK106 is a potent and selective, hypothetical small molecule inhibitor of Glycogen Synthase Kinase 3 (GSK3). GSK3 is a serine/threonine kinase that plays a crucial role in a wide range of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis. Dysregulation of GSK3 signaling has been implicated in various diseases, including neurodegenerative disorders, metabolic diseases, and cancer. These application notes provide a detailed protocol for the in vivo administration of **GSK106** to mice for preclinical research, based on established methodologies for similar GSK3 inhibitors.

GSK3 Signaling Pathway

Glycogen Synthase Kinase 3 (GSK3) is a key downstream regulator in multiple signaling pathways. It is constitutively active in resting cells and is primarily regulated through inhibitory phosphorylation. The diagram below illustrates the central role of GSK3 in the Wnt/ β -catenin and PI3K/Akt signaling pathways.





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